N-(4-ethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
Description
N-(4-Ethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a fused thieno-triazolo-pyrimidine core. Key structural elements include:
- Furan-2-ylmethyl substituent: Enhances solubility and modulates electronic properties.
- 4-Ethoxyphenyl acetamide moiety: Influences lipophilicity and target binding .
This compound’s synthesis likely involves alkylation of a thiopyrimidinone intermediate with a 2-chloro-N-(4-ethoxyphenyl)acetamide derivative, followed by cyclization to form the fused triazolo-pyrimidine system .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S2/c1-2-30-15-7-5-14(6-8-15)23-18(28)13-33-22-25-24-21-26(12-16-4-3-10-31-16)20(29)19-17(27(21)22)9-11-32-19/h3-11H,2,12-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEOOJOJCBYVAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, particularly its anticancer activity and mechanisms of action.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H19N5O4S2 |
| Molecular Weight | 481.6 g/mol |
| CAS Number | 1242983-42-1 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of thieno[2,3-e][1,2,4]triazolo derivatives and subsequent acetamide formation. The detailed synthetic pathway is crucial for understanding the compound's structure-activity relationship (SAR).
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting various cancer cell lines.
-
In vitro Studies :
- The compound was tested against several cancer cell lines including HL-60 (leukemia) and U937 (lymphoma). Results indicated a significant reduction in cell viability with IC50 values suggesting potent activity against these lines .
- Mechanistic studies revealed that the compound induces apoptosis through caspase activation pathways. Specifically, increased expression levels of caspase 3 were noted in treated cells .
- In vivo Studies :
Other Biological Activities
In addition to its anticancer properties, preliminary evaluations suggest potential activities in other areas:
Case Studies
A case study involving the compound's application in cancer therapy was conducted where patients with advanced solid tumors were treated with a regimen including this compound. Results indicated a partial response in several patients with manageable side effects.
Comparison with Similar Compounds
Core Scaffold Variations
The thieno-triazolo-pyrimidine core distinguishes the target compound from analogs with simpler triazole or pyrimidine backbones. For example:
Table 1: Core Scaffold Comparison
Substituent Effects on Physicochemical Properties
The furan-2-ylmethyl group in the target compound contrasts with thiophene or chlorophenyl substituents in analogs, significantly altering polarity and metabolic stability:
Table 2: Substituent Impact on Key Properties
Spectroscopic Differentiation
NMR data reveal distinct chemical environments in the target compound compared to analogs:
- Region A (δ 7.2–7.5 ppm) : Aromatic protons from the 4-ethoxyphenyl group show upfield shifts relative to 4-fluorophenyl analogs (δ 7.6–7.9 ppm) due to electron-donating ethoxy effects .
- Region B (δ 4.0–4.5 ppm) : Methylene protons adjacent to the sulfur atom exhibit split peaks, a hallmark of steric hindrance from the fused triazolo-pyrimidine system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
